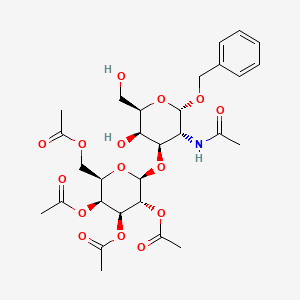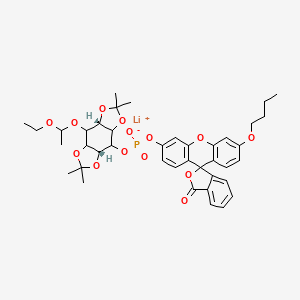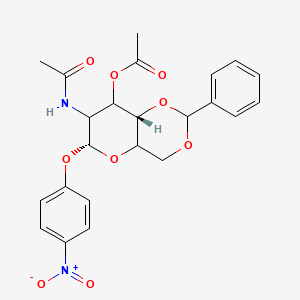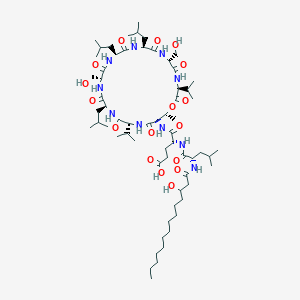![molecular formula C₁₉H₁₉FN₂O₂ B1140405 (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide CAS No. 697287-48-2](/img/structure/B1140405.png)
(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide" is of significant interest in the field of organic and medicinal chemistry due to its unique structural and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves intricate steps including palladium-catalyzed oxidative cyclization-methoxycarbonylation and nucleophilic vinylic substitution reactions. These methods provide a framework for the synthesis of fluorinated and heterocyclic compounds, showcasing the compound's intricate synthesis pathway (Pancrazzi et al., 2017); (Meiresonne et al., 2015).
Molecular Structure Analysis
Molecular structure determinations reveal the compound's crystal structure and the interactions that stabilize its geometry. Techniques such as X-ray diffraction are crucial in elucidating the arrangement of atoms and the conformational stability of the compound's molecular structure (Lee et al., 2009).
Chemical Reactions and Properties
The compound exhibits interesting chemical reactions and properties, including its role as a KCNQ2 potassium channel opener. The specificity of interaction with KCNQ2 channels highlights its potential in modulating neuronal hyperexcitability, which is pivotal in various neurological conditions (Wu et al., 2004).
Wissenschaftliche Forschungsanwendungen
Acrylamide Properties and Applications
Acrylamide, a chemical compound identified as CH2=CH–CO–NH2, is extensively used in industrial applications to synthesize polyacrylamide. Polyacrylamide finds a range of uses, such as soil conditioning, wastewater treatment, and in industries like cosmetics, paper, and textiles. Furthermore, it's utilized in laboratories as a solid support for protein separation by electrophoresis. Due to its widespread use, understanding acrylamide's chemistry, biochemistry, metabolism, pharmacology, and toxicology is vital. Particularly, its formation in food during processing and its potential health implications are areas of significant research interest. It's crucial to enhance our comprehension of acrylamide's formation and distribution in food and its role in human health to develop better food processing methods that reduce acrylamide content in our diet (Friedman, 2003).
Coordination Chemistry of Acrylamide
The coordination chemistry of acrylamide with transition metals is an area of interest. Acrylamide, known for its versatile ligand properties, has been reviewed for its interactions and complex formations with various transition metals. The interactions of acrylamide or acrylamide-based ligands with biologically relevant transition metals may shed light on the mechanisms of acrylamide's metabolism and its health effects, particularly in relation to its presence in food and its toxicological implications (Girma et al., 2005).
Synthesis and Biological Activity of Benzoxazine Compounds
Benzoxazine Compounds - Synthesis and Activity
1,2-oxazines and 1,2-benzoxazines, along with related compounds, hold significant importance due to their diverse biological activities. Their synthesis and applications, including their use as chiral synthons and their general reactions, have been extensively reviewed. Specifically, the synthesis of 6H-1,2-oxazines, their role as electrophiles, and the importance of oxazinium salts have been highlighted. These compounds exhibit a range of biological activities, such as antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties, which can be modulated through structural changes. While only a few have been introduced into practice, their biological activities make them potential candidates for further research and application (Sainsbury, 1991).
Eigenschaften
IUPAC Name |
N-[(1S)-1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13(15-6-8-18-17(12-15)21-10-11-24-18)22-19(23)9-7-14-4-2-3-5-16(14)20/h2-9,12-13,21H,10-11H2,1H3,(H,22,23)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKISBSTHVUMEV-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCN2)NC(=O)C=CC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCN2)NC(=O)C=CC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 57352832 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

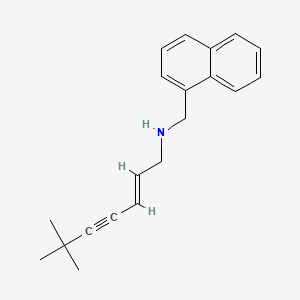
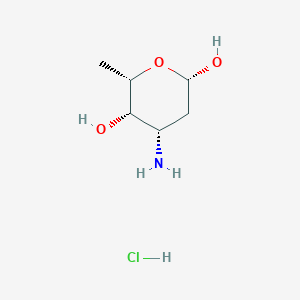


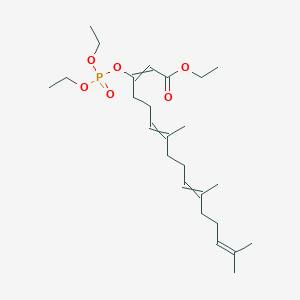
![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1140332.png)
